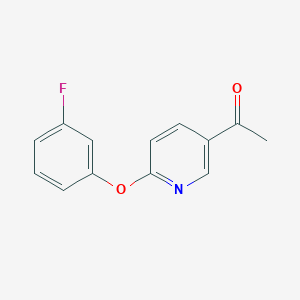

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone

Description

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone is a pyridine-derived compound featuring a 3-fluorophenoxy substituent at the 6-position of the pyridine ring and an acetyl group (ethanone) at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-[6-(3-fluorophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCROGESZMGKODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone typically involves the reaction of 3-fluorophenol with 3-chloropyridine under basic conditions to form the 3-fluorophenoxy-3-pyridine intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-(6-(3-Carboxyphenoxy)-3-pyridinyl)ethanone.

Reduction: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the binding affinity to these targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone with key structural analogs, emphasizing substituent effects, physicochemical properties, and applications:

Detailed Research Findings

Electronic and Steric Effects

- Fluorophenoxy vs. The phenoxy oxygen may also participate in hydrogen bonding, a feature absent in trifluoromethyl analogs.

- Comparison with Chlorophenyl Derivatives : Chlorine substituents (e.g., in ) provide moderate electron-withdrawing effects but lack the metabolic stability conferred by fluorine. Fluorinated analogs are often preferred in drug design for improved bioavailability .

Physicochemical Properties

- Lipophilicity: The 3-fluorophenoxy group likely increases logP compared to non-fluorinated derivatives like 3-acetylpyridine (logP ~0.5), enhancing membrane permeability .

- Thermal Stability : Trifluoroacetyl derivatives (e.g., ) exhibit higher thermal stability due to strong C-F bonds, whereas pyrrolidin-1-yl substituents () may reduce stability due to rotational freedom.

Biological Activity

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorophenoxy group. Its molecular formula is C13H12FNO, with a molecular weight of approximately 219.24 g/mol. The compound's structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a selective ligand for certain receptors, potentially influencing pathways associated with dopamine and serotonin.

Target Receptors

- Dopamine Receptors : Evidence indicates that compounds with similar structures can interact with dopamine receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptors : The compound may also exhibit activity at serotonin receptors, which are pivotal in mood regulation and various neurological conditions .

Pharmacological Studies

Research has demonstrated that this compound exhibits significant effects in various biological assays:

- In Vitro Studies : The compound has shown promising results in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially improving mood and cognitive function .

- Cytotoxicity Assays : In studies involving cancer cell lines, the compound exhibited cytotoxic effects, suggesting potential as an anticancer agent. The IC50 values for cell viability were determined to be within the micromolar range, indicating effective dose-dependent responses .

Data Table: Biological Activity Overview

Case Studies

- Case Study on Neuropharmacological Effects : A study evaluated the effects of this compound on animal models exhibiting anxiety-like behavior. Results indicated reduced anxiety levels comparable to established anxiolytics, suggesting its therapeutic potential in treating anxiety disorders.

- Anticancer Activity Assessment : In vitro experiments conducted on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased caspase-3 activity and PARP cleavage, indicating its role as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.